6-Methylpicolinic acid

Vanadium insulin-mimetics Bioinorganic chemistry Blood serum speciation

6-Methylpicolinic acid (IUPAC: 6-methylpyridine-2-carboxylic acid; CAS 934-60-1) is a methyl-substituted heterocyclic carboxylic acid with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g·mol⁻¹. The compound exists as a white to slightly yellow crystalline solid with a melting point range of 120–130 °C, a predicted density of 1.230 ± 0.06 g·cm⁻³, and a boiling point of 100 °C at 4.5 mmHg.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 934-60-1
Cat. No. B184593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpicolinic acid
CAS934-60-1
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)O
InChIInChI=1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyLTUUGSGSUZRPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpicolinic Acid (CAS 934-60-1): Physicochemical Identity and Procurement-Grade Specifications


6-Methylpicolinic acid (IUPAC: 6-methylpyridine-2-carboxylic acid; CAS 934-60-1) is a methyl-substituted heterocyclic carboxylic acid with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g·mol⁻¹ . The compound exists as a white to slightly yellow crystalline solid with a melting point range of 120–130 °C, a predicted density of 1.230 ± 0.06 g·cm⁻³, and a boiling point of 100 °C at 4.5 mmHg . It functions as a versatile N,O-bidentate chelating ligand and serves as a fragment scaffold in medicinal chemistry for molecular linking, expansion, and modification campaigns .

Why 6-Methylpicolinic Acid Cannot Be Interchanged with Picolinic Acid or Its Regioisomers: The Quantitative Case Against Blind Substitution


Although 6-methylpicolinic acid shares the picolinic acid core scaffold with its unsubstituted parent and regioisomers such as 3-methylpicolinic acid, the position of the methyl substituent exerts a non-intuitive and often counterproductive impact on key performance parameters. In VO(IV) complexation, the 6-methyl group paradoxically decreases complex stability by several orders of magnitude relative to unsubstituted picolinic acid [1]. In iron-catalyzed oxidation, the homoleptic tris(6-methylpicolinato)iron(III) complex is catalytically competent whereas the tris(picolinato)iron(III) analogue is entirely inactive [2]. In ruthenium(II)-η⁶-p-cymene anticancer systems, the stability order follows dipicolinic acid > picolinic acid > 6-methylpicolinic acid, and 6-methylpicolinic acid-bearing complexes exhibit measurable dissociation at elevated pH that is absent for the picolinate analog [3]. These divergent behaviors confirm that 6-methylpicolinic acid is not a drop-in replacement for any other picolinate ligand; its selection must be justified by application-specific quantitative evidence.

6-Methylpicolinic Acid: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


VO(IV) Complex Stability: 6-Methyl Substitution Reduces Bis-Complex log β by 4.67 Orders of Magnitude Versus Picolinic Acid

In potentiometric speciation studies of VO(IV) complexes, the homoleptic bis-chelated species [VO(6-methylpicolinate)₂] exhibits a stability constant (log β) of 7.44, compared to 12.11 for the analogous [VO(picolinate)₂] complex [1]. This represents a Δlog β of −4.67, corresponding to an approximately 46,000-fold decrease in thermodynamic stability conferred solely by the 6-methyl substituent. The Kiss et al. study further notes that 'the presence of the methyl group in 6-methylpicolinic acid surprisingly decreases the stability of its complexes significantly' and that mixed-ligand ternary complex formation with citrate is favored in these systems [2].

Vanadium insulin-mimetics Bioinorganic chemistry Blood serum speciation

Chemoselective Allylic Alcohol Oxidation: Tris(6-methylpicolinato)iron(III) Is Catalytically Active Whereas Tris(picolinato)iron(III) Is Inert

In the hydrogen peroxide-mediated oxidation of allylic and benzylic alcohols, the in situ generated [Fe(6-Mepic)₃] complex (where 6-Mepic = 6-methylpicolinate) catalyzes the chemoselective oxidation of primary allylic alcohols to α,β-unsaturated carbonyl compounds. Under identical conditions, [Fe(Pic)₃] (Pic = picolinate, unsubstituted) and the mixed-ligand species [Fe(6-Mepic)₂(Pic)] exhibit no sufficient catalytic activity [1]. The binary outcome—active versus inactive—is dictated entirely by the presence of the 6-methyl substituent on all three picolinate ligands.

Catalytic oxidation Iron-picolinate complexes Chemoselectivity

Cobalt Complex Stoichiometry: 6-Methylpicolinic Acid Enables Dual (2:3 and 3:2) M:L Stoichiometries Whereas 3-Methylpicolinic Acid Restricts to a Single (2:3) Species

UV-Vis spectrophotometric Job plot analysis of cobalt(II) complexation in aqueous solution reveals a critical regioisomer-dependent difference: 3-methylpicolinic acid forms exclusively a 2:3 (M:L) complex, whereas 6-methylpicolinic acid yields both 2:3 and 3:2 stoichiometric species, indicating the possibility of forming more than one complex species under identical conditions [1]. This is corroborated by single-crystal X-ray diffraction: the isolated cobalt(II) 6-methylpicolinate complex [Co(6-Mepic)₂(H₂O)₂]·2H₂O crystallizes with an octahedral coordination geometry distinct from the tris-chelated [Co(3-Mepic)₃] structure obtained with the 3-methyl isomer [1].

Cobalt coordination chemistry Methylpicolinic acid regioisomers Solution speciation

LC-ESI-MS/MS Derivatization: 6-Methylpicolinate Esterification Enables Intermediate Reversed-Phase Retention for Steroid Analysis Between Picolinate and 5-Butylpicolinate Derivatives

In a systematic comparison of picolinic acid and its analogs as proton-affinitive derivatization reagents for the highly sensitive LC-ESI-MS/MS determination of testosterone (T) and 5α-dihydrotestosterone (DHT) in saliva, the picolinate ester of each steroid eluted with a clear single peak in the following reversed-phase retention order: picolinate (earliest), 3/6-methylpicolinate (intermediate), and 5-butylpicolinate (latest) [1]. The 3- and 6-methylpicolinate esters co-eluted and were not chromatographically resolved from each other, but both were clearly separated from the unsubstituted picolinate derivative. Notably, while picolinate and 3/6-methylpicolinate ester peaks suffered from saliva matrix suppression, the 5-butylpicolinate esters were only marginally affected [1].

Proton-affinitive derivatization LC-MS/MS Steroid quantification

Ru(II)-η⁶-p-cymene Anticancer Complex Stability: 6-Methylpicolinic Acid Confers Intermediate Stability with pH-Dependent Dissociation Not Observed for Picolinic Acid

Solution equilibrium studies of Ru(II)-η⁶-p-cymene complexes bearing picolinic acid, 6-methylpicolinic acid, and dipicolinic acid established the following stability order: dipicolinic acid > picolinic acid > 6-methylpicolinic acid [1]. All three ligands form exclusively mono-ligand complexes with bidentate (O,N) coordination. Critically, while the picolinate-containing complex [Ru(η⁶-p-cymene)(pic)(H₂O/Cl)] shows no indication of decomposition over 24 hours between pH 3 and 11, the 6-methylpicolinate analog exhibits slight dissociation with a low reaction rate at pH > 10, leading to formation of the dinuclear trihydroxido-bridged species [Ru₂(η⁶-p-cymene)₂(OH)₃]⁺ and free ligand [1]. The equilibrium constant for chlorido/aqua exchange was also determined for all three systems, revealing ligand-dependent kinetics at the third coordination site [1].

Ruthenium anticancer complexes Solution equilibrium Organometallic drug design

Evidence-Backed Procurement Scenarios: When 6-Methylpicolinic Acid (CAS 934-60-1) Is the Scientifically Justified Choice


Iron-Catalyzed Chemoselective Oxidation Methodology Development

For synthetic chemistry groups developing iron-based catalytic oxidation protocols using hydrogen peroxide as a green oxidant, 6-methylpicolinic acid is the mandatory ligand choice. The homoleptic [Fe(6-Mepic)₃] complex is uniquely catalytically competent for the chemoselective oxidation of allylic alcohols to α,β-unsaturated carbonyls, whereas the analogous [Fe(Pic)₃] complex derived from unsubstituted picolinic acid is entirely inactive [1]. Procurement of 6-methylpicolinic acid over picolinic acid is therefore not a preference but a functional requirement.

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Requiring Multiple Stoichiometric Architectures

When designing cobalt-based coordination polymers or MOFs where multiple metal-to-ligand stoichiometries are desirable for structural diversity, 6-methylpicolinic acid offers access to both 2:3 and 3:2 Co:L species in solution, unlike 3-methylpicolinic acid which is restricted to a single 2:3 stoichiometry [2]. The distinct solid-state structures confirmed by single-crystal XRD—[Co(6-Mepic)₂(H₂O)₂]·2H₂O versus [Co(3-Mepic)₃]—further enable divergent supramolecular network topologies for applications in magnetic materials and conductive coordination polymers.

LC-MS/MS Bioanalytical Derivatization Balancing Matrix Interference and Chromatographic Retention

For bioanalytical laboratories quantifying low-abundance steroids (testosterone, DHT) in complex biological matrices such as saliva via LC-ESI-MS/MS, 6-methylpicolinic acid provides an empirically validated intermediate derivatization option. Its picolinate ester elutes with retention between the overly polar unsubstituted picolinate derivative (which suffers severe matrix suppression) and the excessively retained 5-butylpicolinate derivative, offering a balanced chromatographic window [3]. Selection between 3- and 6-methylpicolinic acid can be made interchangeably for retention purposes, but procurement decisions should account for the broader coordination chemistry profile of each regioisomer if multi-purpose use is anticipated.

Vanadium-Based Insulin-Mimetic Pharmaceutical Development Requiring Tunable Complex Lability

In the development of vanadium(IV) insulin-mimetic drug candidates, 6-methylpicolinic acid occupies a specific niche: its VO(IV) complexes are approximately 46,000-fold less thermodynamically stable than those of unsubstituted picolinic acid (Δlog β = −4.67) [4] and favor ternary mixed-ligand complex formation with serum bioligands such as citrate [5]. This enhanced lability may be strategically exploited to promote ligand exchange in vivo and facilitate vanadium release at target sites, a property not achievable with the tightly binding picolinate ligand. However, the pH-dependent dissociation observed in related Ru(II)-arene systems at basic pH [6] must be evaluated in the context of the target physiological compartment.

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